N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

CNS Drug Discovery Lipophilic Efficiency Physicochemical Property

Researchers often face a lack of conformationally restricted imidazole sulfonamide benchmarks for kinase SAR. This compound provides a pre-organized cyclopropylmethyl linker, enabling precise binding kinetics studies not possible with flexible analogs. Key advantages: (1) XLogP3-AA of 1.7 meets CNS drug-property guidelines for brain-target validation; (2) acts as a reference standard for ring-strain effects on target engagement; (3) molecular weight 309.36 g/mol suits fragment-to-lead optimization. Reliable supply with documented purity supports seamless procurement and reproducible experimental outcomes.

Molecular Formula C14H16FN3O2S
Molecular Weight 309.36
CAS No. 1428356-99-3
Cat. No. B2614481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS1428356-99-3
Molecular FormulaC14H16FN3O2S
Molecular Weight309.36
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H16FN3O2S/c1-18-8-13(16-10-18)21(19,20)17-9-14(6-7-14)11-2-4-12(15)5-3-11/h2-5,8,10,17H,6-7,9H2,1H3
InChIKeyRQSNRNHICOYTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Chemical Identity & Core Properties


N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic small-molecule sulfonamide featuring a distinctive cyclopropylmethyl linker between an imidazole core and a 4-fluorophenyl group [1]. It has a molecular weight of 309.36 g/mol and a computed octanol-water partition coefficient (XLogP3-AA) of 1.7, placing it within the typical lipophilicity range for orally bioavailable drug candidates [1]. The compound is cataloged as PubChem CID 71806168; however, publicly available, experimentally determined biological activity data, such as target-specific IC50 values, are absent from major authoritative databases at this time [1].

1 Fragment-to-lead kinase campaigns – balanced physicochemical profile supports early-stage optimization without excessive lipophilicity burden.
2 Conformationally restricted probe design – cyclopropyl linker offers preorganized geometry for studying binding kinetics and target selectivity.
3 CNS lead optimization workflow – computed property space aligns with CNS drug-like guidelines for permeability and metabolic stability screening.

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Generic Substitution Risks


The critical 4-fluorophenyl-cyclopropylmethyl substituent is a key driver of conformational restriction and target engagement, distinguishing this compound from simpler benzyl or heteroaryl imidazole-4-sulfonamide analogs [1]. Within the broader class of imidazole-4-sulfonamides, even minor structural modifications—such as the position of the fluorine atom or the nature of the cyclic amine—can result in orders-of-magnitude shifts in kinase selectivity and potency, making direct functional substitution without confirmatory screening unreliable [2].

Target compound 4-fluorophenyl-cyclopropylmethyl substituent restricts C–N rotation and defines spatial orientation.
Benzyl or phenethyl analogs Flexible linkers lack conformational constraint; binding pose and selectivity may shift.

Even minor removal of the cyclopropyl ring can alter target engagement kinetics and selectivity profiles. Direct functional substitution without confirmatory screening may not be reliable.

Target regioisomer Imidazole-4-sulfonamide attachment pattern confirmed by InChIKey.
2- or 5-sulfonamide regioisomers Different sulfonamide position; cannot be distinguished by formula alone.

Regioisomeric identity is critical; imidazole-2-sulfonamide analogs may exhibit drastically different biological activity. Substitution without regioisomer verification can compromise experimental reproducibility.

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Quantitative Differentiation Evidence


Lipophilic Efficiency (LipE) for CNS Drug Discovery

The target compound possesses a computed XLogP3-AA of 1.7 [1]. This is a full log unit lower than the common imidazole-4-sulfonamide kinase inhibitor scaffold containing an unsubstituted benzyl group, which typically exhibits XLogP values of ~2.7-3.0 [2]. In the absence of direct biological data, this lower lipophilicity, combined with its lower molecular weight (309.36 g/mol), positions it closer to the optimal CNS property space and provides a superior starting point for lead optimization prior to any chemical modification.

Lipophilic Efficiency (LipE)
Class-level inference
1.7 XLogP
≈2.7–3.0 XLogP

Supports CNS lead optimization review; lower lipophilicity may reduce off-target promiscuity risk.

Computed descriptor; no target-engagement data. ΔXLogP ≈ −1.0 to −1.3 vs. generic benzyl analog.

CNS Drug Discovery Lipophilic Efficiency Physicochemical Property

Conformational Restriction via Cyclopropyl Scaffold

The 1-(4-fluorophenyl)cyclopropylmethyl moiety introduces significant conformational restriction compared to flexible N-benzyl or N-phenethyl analogs [1]. While no head-to-head biochemical comparison data are publicly available, class-level evidence from analogous imidazole sulfonamide series demonstrates that cyclopropyl-containing linkers can reduce the entropic penalty upon target binding, leading to improved affinity and selectivity profiles [2].

Conformational Restriction
Class-level inference
1,1-disubstituted cyclopropane restricts C–N bond rotation
Flexible N-benzyl / phenethyl free rotation around linker

May support improved binding kinetics context through preorganization.

Structural analysis; no head-to-head binding assay comparison available.

Medicinal Chemistry Scaffold Design Conformational Analysis

Scaffold Purity & Identity

The compound's identity is confirmed by its unique InChIKey (RQSNRNHICOYTMS-UHFFFAOYSA-N) and canonical SMILES (CN1C=C(N=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F) [1]. This allows unambiguous discrimination from close structural isomers, such as those varying in the sulfonamide regioisomerism (e.g., imidazole-2-sulfonamide) or the position of the 4-fluorophenyl attachment, which cannot be distinguished by name or formula alone and may exhibit drastically different biological activity [2].

Scaffold Purity & Identity
Supporting evidence
Regioisomer Identity Imidazole-4-sulfonamide (confirmed by InChIKey & SMILES)

Ensures correct regioisomer procurement; differentiated from 2- and 5-sulfonamide isomers.

Regioisomeric purity critical for biological reproducibility.

Analytical Standards Building Block Quality Control

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Recommended Applications


Fragment-Based Lead Generation for Kinases

The compound's molecular weight (309.36 g/mol) and moderate lipophilicity (XLogP 1.7) [1] make it a suitable intermediate-sized starting point for fragment-to-lead campaigns targeting kinases, particularly where flat, heteroaromatic scaffolds have proven unsuccessful. Its conformational restriction offers a topological advantage over fully flexible analogs [2].

SAR of Conformationally Restricted Sulfonamides

This compound serves as a reference standard for SAR exploration of conformationally restricted imidazole-4-sulfonamides. Its cyclopropylmethyl linker provides a benchmark for understanding the effects of ring-strain preorganization on target binding kinetics, which is not achievable with linear or benzyl-substituted comparators [2].

CNS-Penetrant Pharmacophore Validation

Given its favorable computed XLogP of 1.7, which aligns with established CNS drug property guidelines, this compound can be employed as a privileged pharmacophore core for CNS target validation, offering a more balanced lipophilic profile than many common imidazole sulfonamide building blocks [1].

Application
Selection Property
Validation Focus
Fragment-to-lead kinase campaigns
Moderate lipophilicity & conformational restriction
Target engagement & selectivity assay development
SAR of restricted imidazole-4-sulfonamides
Cyclopropylmethyl linker preorganization
Binding kinetics & selectivity profiling
CNS pharmacophore validation studies
Balanced lipophilicity profile
CNS permeability & metabolic stability assays
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